Thalidomide-NH-PEG1-NH2 hydrochloride

PROTAC Targeted Protein Degradation Structure-Activity Relationship

Thalidomide-NH-PEG1-NH2 hydrochloride is a CRBN-recruiting PROTAC building block with the shortest flexible PEG1 spacer. Substituting PEG length is a high-risk strategy that can abolish degradation potency by altering ternary complex geometry. Use this ≥98% pure, amine-terminated conjugate to establish baseline SAR for your degrader and define optimal linker length directly via amide coupling.

Molecular Formula C17H21ClN4O5
Molecular Weight 396.8 g/mol
CAS No. 2154342-56-8
Cat. No. B2468421
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThalidomide-NH-PEG1-NH2 hydrochloride
CAS2154342-56-8
Molecular FormulaC17H21ClN4O5
Molecular Weight396.8 g/mol
Structural Identifiers
InChIInChI=1S/C17H20N4O5.ClH/c18-6-8-26-9-7-19-11-3-1-2-10-14(11)17(25)21(16(10)24)12-4-5-13(22)20-15(12)23;/h1-3,12,19H,4-9,18H2,(H,20,22,23);1H
InChIKeyLQYLHZFKGOZTOH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Thalidomide-NH-PEG1-NH2 Hydrochloride (CAS 2154342-56-8): A Short-Chain E3 Ligase Ligand-Linker for PROTAC Synthesis


Thalidomide-NH-PEG1-NH2 hydrochloride is a synthesized E3 ligase ligand-linker conjugate, integrating a thalidomide-based cereblon (CRBN) ligand with a single-unit polyethylene glycol (PEG1) spacer [1]. It is designed as a building block for Proteolysis Targeting Chimeras (PROTACs), where the terminal amine on the PEG1 linker serves as a reactive handle for conjugation to a ligand that binds the target protein of interest [1]. This compound is a member of a broader class of CRBN-recruiting linker precursors that are differentiated primarily by their PEG chain length (e.g., PEG1, PEG2, PEG3, PEG4) and terminal functional group, which are key variables in optimizing the formation of a productive ternary complex and subsequent protein degradation .

Why Thalidomide-NH-PEG1-NH2 Hydrochloride Cannot Be Substituted with Other PEG-Linker Analogs in PROTAC Design


Substituting Thalidomide-NH-PEG1-NH2 hydrochloride with another CRBN-recruiting linker, such as those with PEG2, PEG3, or PEG4 spacers, is a high-risk strategy in PROTAC development. The linker length and composition are critical determinants of degradation potency and selectivity, as they directly influence the geometry of the ternary complex formed between the target protein, PROTAC, and E3 ligase [1]. A recent study on Retro-2-based PROTACs demonstrated for the first time that the degradation of the GSPT1 protein is dependent on the length of the flexible PEG chain linker [2]. Furthermore, comparative analyses have revealed that even minor differences in linker type significantly affect the activity of synthesized PROTACs, underscoring that each linker variant can produce a unique degradation profile [3]. Therefore, substituting the PEG1 linker for a longer or shorter analog will likely alter the degrader's efficacy and cannot be assumed to be equivalent.

Quantitative Differentiation Guide for Thalidomide-NH-PEG1-NH2 Hydrochloride (CAS 2154342-56-8)


Linker Length: The Critical Difference in Ternary Complex Formation

The PEG1 linker defines this compound as a specific, short spacer for PROTAC design. Studies show that PEG linker length is a critical variable that directly impacts protein degradation outcomes. In a study using CRBN-recruiting PROTACs, the length of the flexible PEG chain was shown for the first time to dictate GSPT1 degradation [1]. This establishes the PEG1 length as a unique variable that cannot be simply exchanged for PEG2 or PEG3 linkers (e.g., Thalidomide-NH-PEG2-C2-NH2 or Thalidomide-O-PEG3-C2-NH2), as doing so would alter the geometry and efficacy of the resulting degrader [2].

PROTAC Targeted Protein Degradation Structure-Activity Relationship

Terminal Amine Functionality: Enables Direct Conjugation to Carboxylic Acids

Thalidomide-NH-PEG1-NH2 hydrochloride features a primary amine as its terminal functional group [1]. This chemical handle is specifically designed for direct conjugation to target protein ligands that contain a carboxylic acid moiety via standard amide bond formation. This contrasts with other linker conjugates in the thalidomide-PEG class that are terminated with alternative groups, such as an alcohol in Thalidomide-O-PEG1-OH (CAS 2416234-31-4), a Boc-protected amine in Thalidomide-NH-PEG1-NH-Boc, or an azide group for click chemistry .

PROTAC Synthesis Bioconjugation Amine Coupling

Hydrochloride Salt Form: Stability and Handling Advantages

This product is supplied as the hydrochloride (HCl) salt of Thalidomide-NH-PEG1-NH2 . The formation of an HCl salt with the terminal amine typically enhances the compound's stability and handling properties, rendering it a solid that is less prone to oxidation and hygroscopicity compared to the free base . The free base form (CAS 2138439-12-8) may be less stable and more challenging to handle, making the HCl salt the preferred form for research and manufacturing applications .

Chemical Stability Salt Form Storage

Specifications and Purity: Defined Quality for Reproducible Research

Commercial suppliers provide Thalidomide-NH-PEG1-NH2 hydrochloride with high analytical purity. Data from vendors indicate a purity of ≥98% (InvivoChem), ≥97.13% (TargetMol), or 95% (BenchChem) [1]. The compound is characterized by a molecular weight of 396.83 g/mol and the molecular formula C17H21ClN4O5 [1]. This defined quality is essential for ensuring reproducible results in PROTAC synthesis and biological assays, where trace impurities could confound activity data.

Purity QC Specifications Reproducibility

Key Application Scenarios for Thalidomide-NH-PEG1-NH2 Hydrochloride (CAS 2154342-56-8)


Synthesis of PROTACs with Short, Semi-Rigid Linkers

This compound is the optimal starting point for synthesizing PROTACs where a short, semi-rigid spacer between the CRBN ligand and the target-binding warhead is hypothesized to be favorable. The PEG1 unit provides minimal separation and some flexibility, a crucial variable that has been shown to impact degradation efficacy compared to longer linkers [1]. In a study, PEG linker length was a determining factor for GSPT1 degradation, highlighting the need to test multiple lengths, starting with the shortest (PEG1) [1].

Conjugation to Carboxylic Acid-Containing Target Ligands

The terminal primary amine of Thalidomide-NH-PEG1-NH2 hydrochloride is specifically suited for conjugation to a target protein ligand that possesses a carboxylic acid functional group. This allows for the direct and facile synthesis of a PROTAC via standard amide bond formation, using common coupling reagents (e.g., HATU, EDC/HOBt) [2]. This contrasts with other linker options that require additional deprotection steps (e.g., Boc-protected amines) or different chemistries (e.g., click chemistry with azides).

Construction of Focused PROTAC Libraries for Linker SAR Studies

Given that minor changes in linker type can significantly affect PROTAC activity, this compound serves as a critical member of a focused library of thalidomide-PEGn-amine linkers [1]. Researchers can systematically evaluate the impact of PEG chain length (PEG1, PEG2, PEG3, etc.) on the degradation potency and selectivity for a specific protein target. The PEG1 variant establishes the baseline for the shortest possible flexible linker in this series, which is essential for defining the structure-activity relationship (SAR) of the degrader.

PROTAC Development for Intracellular Targets

As a cell-permeable E3 ligase ligand-linker conjugate [2], this compound is intended for building PROTACs that degrade intracellular proteins. While the in vivo performance of the final PROTAC is influenced by many factors beyond the linker, the use of a defined, high-purity building block like this one ensures a consistent starting point for optimizing the degrader's cellular potency, permeability, and overall pharmacokinetic profile.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Thalidomide-NH-PEG1-NH2 hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.